molecular formula C22H21F3N4O2S B2480429 (4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2309598-75-0

(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2480429
CAS RN: 2309598-75-0
M. Wt: 462.49
InChI Key: XWLDXIIUQDAVOP-UHFFFAOYSA-N
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Description

The exploration of complex organic molecules, especially those involving heterocyclic components like thiazol, pyridin, and piperazin rings, plays a crucial role in the development of new materials and pharmaceuticals. These compounds often exhibit unique physical and chemical properties due to the presence of multiple functional groups and heteroatoms, influencing their reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of compounds closely related to the mentioned molecule involves multi-step chemical reactions, starting from simple precursors to more complex structures. Techniques such as the one-spot three-component reaction provide an efficient pathway to synthesize novel pyridine derivatives, demonstrating the capability of constructing intricate molecules from basic building blocks in a single reaction environment (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods reveal the spatial arrangement of atoms, molecular conformations, and functional groups, providing insights into the molecule's geometric and electronic properties. For example, studies on similar structures have shown how the piperidine ring adopts specific conformations, influencing the overall molecular geometry and intermolecular interactions (C. S. Karthik et al., 2021).

Scientific Research Applications

Antimicrobial Activity

Compounds similar in structure, particularly those involving substituted benzothiazoles and pyridine derivatives, have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were prepared and showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiviral Activity

Compounds incorporating elements of the specified compound's structure, such as 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, have been synthesized and assessed for antiviral activity. These compounds showed potential efficacy against viruses, suggesting the compound could have applications in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Tubulin Polymerization Inhibition

N-Heterocyclic compounds derived from phenoxazine and phenothiazine, including those with piperazinyl methanone moieties, have been identified as potent inhibitors of tubulin polymerization. This suggests potential applications in cancer research, particularly in the development of chemotherapeutic agents that target microtubule dynamics (Prinz et al., 2017).

Sodium Channel Blockade and Anticonvulsant Properties

Derivatives of triazine and pyrrolidinyl methanone have been synthesized and shown to block sodium channels and exhibit anticonvulsant properties. This indicates the potential for compounds with similar structures to be used in the development of treatments for neurological disorders, such as epilepsy (Malik & Khan, 2014).

PPAR Agonism

An efficient synthesis of a potent PPARpan agonist, incorporating a piperazinyl methanone structure similar to the compound , indicates potential applications in metabolic disease research, such as diabetes and obesity (Guo et al., 2006).

properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2S/c1-15-14-32-20(27-15)13-31-18-5-2-16(3-6-18)21(30)29-10-8-28(9-11-29)19-7-4-17(12-26-19)22(23,24)25/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLDXIIUQDAVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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